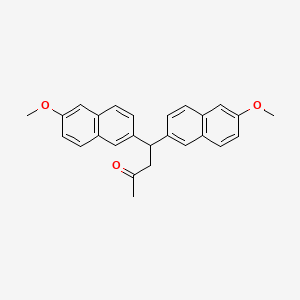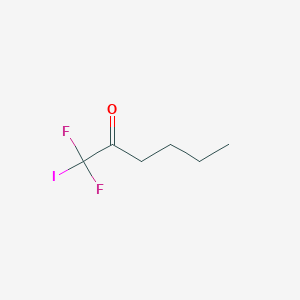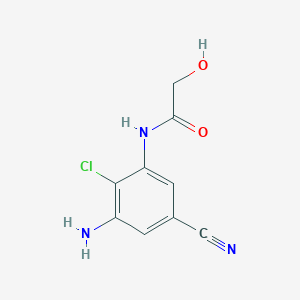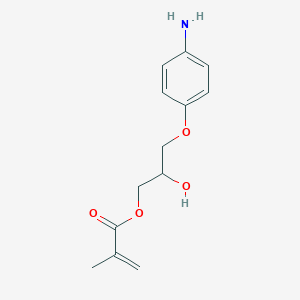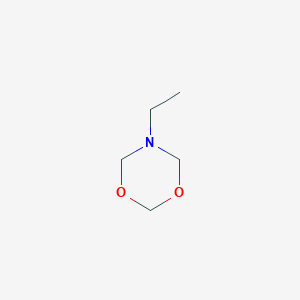![molecular formula C12H15ClN2 B14262784 8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline CAS No. 184899-17-0](/img/structure/B14262784.png)
8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline is a heterocyclic compound that belongs to the class of pyrazinoquinolines. This compound is characterized by its unique structure, which includes a chloro substituent at the 8th position and a hexahydroquinoline ring system. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline typically involves multiple steps. One common method starts with the reaction of 1-fluoro-2-nitrobenzene with S-amino acids, followed by a series of cyclization reactions. The key steps include intramolecular Mitsunobu cyclization for the formation of tetrahydroquinoxalines, followed by PPh3/I2/imidazole-mediated 6-exo-tet cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent at the 8th position can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hexahydroquinoline derivatives.
Scientific Research Applications
8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoxalines: These compounds share a similar core structure but differ in the substituents attached to the ring system.
1H-Benzocycloheptene derivatives: These compounds have a similar hexahydroquinoline ring system but differ in the specific substituents and their positions.
Uniqueness
8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline is unique due to the presence of the chloro substituent at the 8th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
CAS No. |
184899-17-0 |
|---|---|
Molecular Formula |
C12H15ClN2 |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
8-chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline |
InChI |
InChI=1S/C12H15ClN2/c13-10-2-4-12-9(7-10)1-3-11-8-14-5-6-15(11)12/h2,4,7,11,14H,1,3,5-6,8H2 |
InChI Key |
VQVVTXLDTJGATB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)N3C1CNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


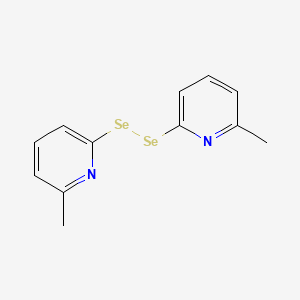
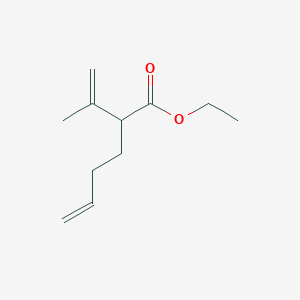

![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)
![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)

